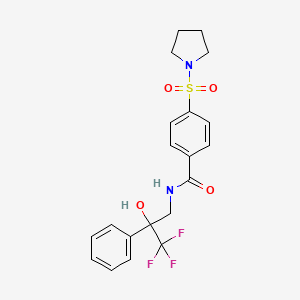
4-(pyrrolidin-1-ylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Pyrrolidin-1-ylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide, designated with the CAS number 1351634-30-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21F3N2O4S, with a molecular weight of approximately 442.5 g/mol. The structure includes a pyrrolidine ring, a sulfonyl group, and a trifluoromethyl-substituted phenolic moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21F3N2O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1351634-30-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the pyrrolidine and sulfonamide groups indicates potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives containing pyrrolidine and sulfonamide functionalities have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The specific activity of this compound against pathogenic bacteria remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Properties
The compound's structural features suggest possible anticancer activity. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Further investigation into the specific pathways influenced by this compound is warranted.
Case Studies and Research Findings
- Antimicrobial Screening : A study assessing the antimicrobial efficacy of similar sulfonamide-containing compounds found significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. While specific data for this compound are lacking, its structural analogs indicate a promising profile against resistant strains.
- Cytotoxicity Assays : In vitro assays on structurally related benzamides have indicated cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). These findings suggest that further exploration into the cytotoxicity and selectivity of this compound could reveal significant therapeutic potential.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)19(27,16-6-2-1-3-7-16)14-24-18(26)15-8-10-17(11-9-15)30(28,29)25-12-4-5-13-25/h1-3,6-11,27H,4-5,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMOZXOLMYEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














